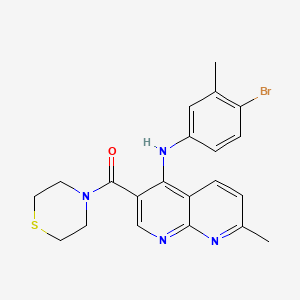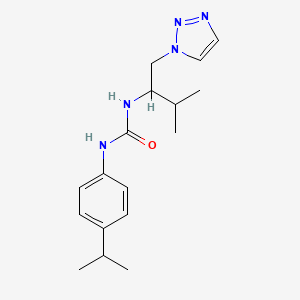
1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader category of urea derivatives known for their diverse biological activities and applications in medicinal chemistry. The specific arrangement of substituents around the urea moiety in this molecule suggests unique properties and potential utility in research and industry.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or ammonia. While the exact synthesis details for this compound are not directly available, research on similar compounds, such as 1,3-disubstituted ureas containing pyrazole and adamantane fragments, shows that these can be synthesized under mild conditions, offering high yields and demonstrating significant biological activity (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the crystal structure analysis of similar compounds provides insight into the arrangement of atoms and the stereochemistry, which are essential for understanding the molecule's behavior in biological systems and its reactivity (Rao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives, including this compound, involves interactions at the urea moiety. These reactions include conjugate addition, cyclization, and substitution, which can significantly alter the molecule's properties and applications. Research on related molecules shows a variety of reactions leading to products with different biological activities and potential applications in drug development (Gaudreault et al., 1988).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular structure. These properties are critical for the compound's application in different mediums and environments. Studies on analogous compounds help in predicting the behavior of "1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea" in various solvents and conditions, impacting its utility in chemical synthesis and biological studies (Tanak et al., 2010).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of novel urea derivatives, including those with triazolyl groups, has been an area of active research. Studies have developed methods for synthesizing these compounds and analyzing their structures, often aiming to explore their potential applications in various fields such as material science and pharmacology. For instance, the synthesis and structural elucidation of urea derivatives with potential antitumor activities have been reported, showcasing the diverse chemical properties and applications of these compounds (Ling et al., 2008). Additionally, the crystal structure of unsymmetrically substituted urea derivatives has been investigated to understand their molecular arrangements and potential for forming stable compounds (Rao et al., 2010).
Biological Activity
Research has also focused on evaluating the biological activities of urea derivatives. This includes studies on their antitumor potential and interactions with biological molecules. These activities are crucial for the development of new therapeutic agents and understanding the molecular basis of their actions (Ling et al., 2008).
Environmental Applications
Urea derivatives have been explored for environmental applications, such as the development of sensitive assays for detecting urea-based herbicides in soil and water. This research is vital for monitoring environmental pollution and ensuring the safety of agricultural practices (Fang-shi, 2007).
Material Science
In the field of material science, urea derivatives have been utilized in the synthesis of nanoporous materials and the study of their complexation behaviors. These materials have potential applications in catalysis, drug delivery, and as molecular devices (Leventis et al., 2016).
特性
IUPAC Name |
1-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-12(2)14-5-7-15(8-6-14)19-17(23)20-16(13(3)4)11-22-10-9-18-21-22/h5-10,12-13,16H,11H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLASFKOMWDKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
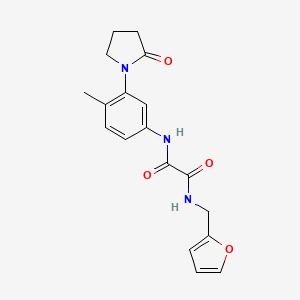
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

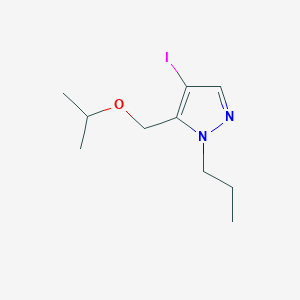

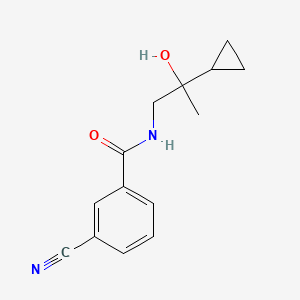
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
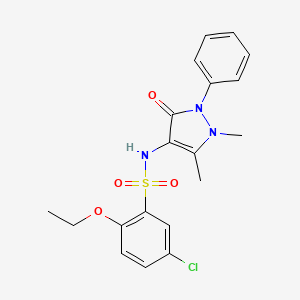
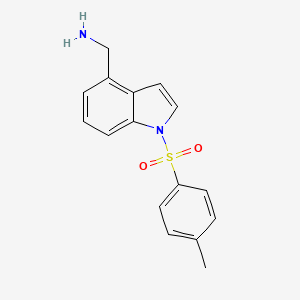
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
